An In-Depth Technical Guide to 2-Bromo-1-isopropoxy-4-nitrobenzene: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Bromo-1-isopropoxy-4-nitrobenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-isopropoxy-4-nitrobenzene is a highly functionalized aromatic compound that serves as a pivotal intermediate in multi-step organic syntheses.[1] Its strategic importance lies in the unique arrangement of three distinct functional groups—a bromine atom, an isopropoxy group, and a nitro group—on a benzene ring. This trifecta of reactivity provides chemists with a versatile platform for constructing complex molecular architectures, particularly in the realms of pharmaceutical and materials science.[1] The interplay of the electronic and steric effects of these substituents allows for a high degree of control and flexibility in synthetic design.[1] This guide provides a comprehensive overview of the synthesis, reactivity, and application of this valuable building block, supported by experimental data and procedural outlines.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Bromo-1-isopropoxy-4-nitrobenzene is presented below. Understanding these properties is crucial for its handling, storage, and application in chemical reactions. The compound is typically a colorless to light yellow liquid or a yellow oily substance.[2][3]
| Property | Value | Source |
| Molecular Weight | 244.09 g/mol | [1][2][4] |
| Molecular Formula | C₉H₁₀BrNO₂ | [1][2][4] |
| CAS Number | 101980-41-0 | [1][2][4] |
| Boiling Point | 155-160 °C (at 15 Torr) | [1][5] |
| Topological Polar Surface Area | 45.8 Ų | [1][6][5] |
| XLogP3 | 3.6 | [1][6][5] |
| Appearance | Colorless to light yellow liquid / Yellow oily substance | [2][3] |
Structural Representation
The molecular structure of 2-Bromo-1-isopropoxy-4-nitrobenzene dictates its reactivity. The IUPAC name is 2-bromo-4-nitro-1-(propan-2-yl)benzene.[7]
Caption: Molecular structure of 2-Bromo-1-isopropoxy-4-nitrobenzene.
Synthesis and Reactivity
The primary and most efficient route for the synthesis of 2-Bromo-1-isopropoxy-4-nitrobenzene involves the electrophilic bromination of 1-isopropoxy-4-nitrobenzene. An alternative, though less common, pathway is the nitration of 2-bromo-1-isopropoxybenzene. The directing effects of the substituents on the aromatic ring are crucial for the regioselectivity of these reactions.[1]
In the bromination of 1-isopropoxy-4-nitrobenzene, the isopropoxy group is an activating ortho-, para-director, while the nitro group is a deactivating meta-director. The strong activating effect of the isopropoxy group directs the incoming bromine atom to the position ortho to it.
Synthetic Workflow
Caption: General workflow for the synthesis of 2-Bromo-1-isopropoxy-4-nitrobenzene.
Detailed Experimental Protocol
The following protocol describes the synthesis of 2-bromo-1-isopropoxy-4-nitrobenzene from 1-isopropoxy-4-nitrobenzene.
Materials:
-
1-isopropoxy-4-nitrobenzene
-
Ferric chloride (III) (FeCl₃)
-
Bromine (Br₂)
-
Chlorobenzene
-
Aqueous sodium bisulfite (40%)
-
Aqueous hydrochloric acid (5%)
-
Water
Procedure:
-
A mixed solution of 1-isopropoxy-4-nitrobenzene (e.g., 50 g, 0.300 mol) and ferric chloride (III) is heated to 40 °C.[2][8]
-
Bromine (e.g., 59.92 g, 0.375 mol) is added slowly and dropwise over a period of 3 hours.[2][8]
-
After the reaction is complete, the mixture is poured into water (e.g., 120 ml).[2][8]
-
A 40% concentration of aqueous sodium bisulfite is added dropwise to quench any remaining bromine.[2][8]
-
The mixture is subsequently extracted with chlorobenzene.[2][8]
-
The organic phase is separated and washed with a 5% concentration aqueous HCl solution.[2][8]
-
Finally, the chlorobenzene is evaporated under reduced pressure to yield 2-bromo-1-isopropoxy-4-nitrobenzene as a yellow oily substance.[2][5][8]
Yield: Approximately 98% of the theoretical value.[2][5][8]
Applications in Research and Drug Development
2-Bromo-1-isopropoxy-4-nitrobenzene is a valuable research chemical and a versatile building block in the synthesis of more complex molecules.[4] Its utility stems from the differential reactivity of its functional groups.
-
Pharmaceutical Synthesis: The nitro group can be reduced to an amine, a common functional group in many active pharmaceutical ingredients (APIs). The bromine atom provides a site for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck) or nucleophilic substitutions. This dual functionality is invaluable for constructing diverse pharmacological scaffolds.[9]
-
Agrochemical Development: Similar to other nitroaromatic compounds, derivatives of 2-bromo-1-isopropoxy-4-nitrobenzene can be explored for the synthesis of pesticides, herbicides, and fungicides.[9][10] The ability to modify the molecule at multiple positions allows for the fine-tuning of biological activity.
-
Materials Science: The nitroaromatic structure and potential for further functionalization make it a candidate for developing specialty polymers and organic electronic materials.[10]
Logical Relationship of Functional Groups in Synthesis
Caption: Reactivity of functional groups on 2-Bromo-1-isopropoxy-4-nitrobenzene.
Safety and Handling
2-Bromo-1-isopropoxy-4-nitrobenzene should be handled in a well-ventilated place.[11] It is important to wear suitable protective clothing, including tightly fitting safety goggles and impervious gloves, to avoid contact with skin and eyes.[11] Avoid the formation of dust and aerosols.
First-Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[12]
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.[12]
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]
-
If swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.[12]
Storage: Store in a well-ventilated place. Keep the container tightly closed.[12] It is recommended to store it in a dry, cool environment.
Conclusion
2-Bromo-1-isopropoxy-4-nitrobenzene is a key chemical intermediate with significant potential in various fields, particularly in the development of pharmaceuticals and agrochemicals. Its well-defined physicochemical properties and the distinct reactivity of its functional groups provide a solid foundation for its application in complex organic synthesis. Adherence to proper safety and handling protocols is essential when working with this compound.
References
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2-Bromo-1-isopropyl-4-nitrobenzene | 101980-41-0. Pharmaffiliates. [Link]
-
2-Bromo-1-nitro-4-propylbenzene | C9H10BrNO2 | CID 130053731. PubChem. [Link]
-
Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis. [Link]
-
1-Bromo-4-nitrobenzene: A Versatile Building Block for Chemical Innovation. [Link]
-
2-Bromo-4-nitro-1-(propan-2-yl)benzene. PubChem. [Link]
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